2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N,N-diphenylpropanamide
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Overview
Description
2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~,N~1~-DIPHENYLPROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of a sulfanyl group and a diphenylpropanamide moiety further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~,N~1~-DIPHENYLPROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone structure.
Introduction of the Sulfanyl Group: The quinazolinone intermediate is then reacted with thiol-containing reagents, such as thiourea or mercaptans, under appropriate conditions to introduce the sulfanyl group.
Attachment of the Diphenylpropanamide Moiety: The final step involves the coupling of the sulfanyl-quinazolinone intermediate with diphenylpropanoyl chloride or similar reagents in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and purity. Catalysts and automated systems may be employed to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~,N~1~-DIPHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to dihydroquinazoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~), halogens (Cl~2~, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitro, halo derivatives of the aromatic rings.
Scientific Research Applications
2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~,N~1~-DIPHENYLPROPANAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its quinazolinone core.
Mechanism of Action
The mechanism by which 2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~,N~1~-DIPHENYLPROPANAMIDE exerts its effects is often related to its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity. For example, it can inhibit kinases or other proteins involved in cell signaling pathways.
Pathways Involved: The compound can modulate pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE
- **2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(2-ISOPROPYLPHENYL)ACETAMIDE
Uniqueness
2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~,N~1~-DIPHENYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diphenylpropanamide moiety differentiates it from other quinazolinone derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
Molecular Formula |
C23H19N3O2S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N,N-diphenylpropanamide |
InChI |
InChI=1S/C23H19N3O2S/c1-16(29-23-24-20-15-9-8-14-19(20)21(27)25-23)22(28)26(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,1H3,(H,24,25,27) |
InChI Key |
UVUMOKBXLPNOOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)SC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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